molecular formula C21H17Cl2FN2OS B2734228 (5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione CAS No. 579440-15-6

(5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Cat. No.: B2734228
CAS No.: 579440-15-6
M. Wt: 435.34
InChI Key: WKHQLUQXRXOHBN-UHFFFAOYSA-N
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Description

(5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H17Cl2FN2OS and its molecular weight is 435.34. The purity is usually 95%.
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Biological Activity

The compound (5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound consists of a furan ring substituted with a dichlorophenyl group and a piperazine ring substituted with a fluorophenyl group. The molecular formula is C19H17Cl2FN2OSC_{19}H_{17}Cl_{2}FN_{2}OS, with a molecular weight of 486.19 g/mol. Key properties include:

PropertyValue
Molecular Weight486.19 g/mol
LogP7.304
LogD7.304
Polar Surface Area27.3251 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases, such as human sirtuin 2 (SIRT2). SIRT2 has been implicated in cell cycle regulation and autophagy, making it a promising target for therapeutic intervention .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : The presence of halogen atoms on the phenyl rings enhances lipophilicity, which may improve binding affinity to biological targets .
  • Furan Ring Modifications : Modifications to the furan ring can significantly alter the compound's potency against specific targets, highlighting the importance of structural variations in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within this chemical class:

  • Inhibition of SIRT2 : A study found that derivatives related to furan-based compounds showed significant inhibition against SIRT2, with IC50 values ranging from 2.47 μM to higher concentrations depending on structural modifications . This suggests that our compound may also exhibit similar inhibitory effects.
  • Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives containing the furan moiety have been reported to induce apoptosis in cancer cells through various pathways .
  • Antimicrobial Properties : A recent investigation into furan derivatives revealed their effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.

Properties

IUPAC Name

[5-(2,5-dichlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2OS/c22-14-1-6-18(23)17(13-14)19-7-8-20(27-19)21(28)26-11-9-25(10-12-26)16-4-2-15(24)3-5-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQLUQXRXOHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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